

# ValloVax<sup>™</sup> (BATU): A Comparative Analysis of Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ValloVax<sup>™</sup>, an antiangiogenic cancer vaccine developed by **Batu** Biologics, with other anti-angiogenic therapies across various tumor models. The information is compiled from peer-reviewed publications and aims to provide a comprehensive overview for researchers in oncology and drug development.

# Mechanism of Action: A Multi-Pronged Anti-Angiogenic Attack

ValloVax<sup>™</sup> is a therapeutic vaccine derived from interferon-gamma (IFN-γ) primed allogeneic placental endothelial cells. Its mechanism of action centers on stimulating a robust and targeted immune response against the tumor vasculature. By priming the placental endothelial cells with IFN-γ, the expression of Human Leukocyte Antigen (HLA) and other co-stimulatory molecules is upregulated. This enhanced immunogenicity is hypothesized to break immune tolerance towards the tumor's blood vessels, which share antigenic similarities with the placental endothelium.

The proposed signaling pathway for ValloVax<sup>™</sup>-induced anti-tumor immunity involves a T-cell-induced, B-cell-mediated response. This leads to the generation of antibodies against a variety of tumor endothelium-associated antigens, effectively targeting the tumor's blood supply and inhibiting its growth and metastatic potential.





Click to download full resolution via product page

Caption:  $ValloVax^{TM}$  Mechanism of Action.

## **Efficacy in Preclinical Tumor Models**

ValloVax<sup>™</sup> has demonstrated significant anti-tumor activity in a range of preclinical syngeneic mouse models, suggesting a broad applicability across different cancer types. The following tables summarize the quantitative data from these studies, comparing the efficacy of ValloVax<sup>™</sup> with control groups and an alternative anti-angiogenic therapy.

### **GL261 Glioma Model**

In a murine model of glioma using GL261 cells, ValloVax™ treatment led to a marked suppression of tumor growth.

| Treatment Group  | Day 15 Tumor<br>Volume (mm³)<br>(Mean ± SEM) | Day 21 Tumor<br>Volume (mm³)<br>(Mean ± SEM) | Day 28 Tumor<br>Volume (mm³)<br>(Mean ± SEM) |
|------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Control (Saline) | ~40 ± 5                                      | ~110 ± 15                                    | ~200 ± 25                                    |
| ValloVax™        | ~20 ± 4                                      | ~45 ± 8                                      | ~80 ± 12                                     |

SEM: Standard Error of the Mean



### **CT-26 Colon Cancer Model**

In the CT-26 colon cancer model, ValloVax<sup>™</sup> demonstrated superior activity in causing the regression of established tumors when compared to a monoclonal antibody targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

| Treatment Group         | Day 14 Tumor<br>Volume (mm³)<br>(Mean ± SEM) | Day 21 Tumor<br>Volume (mm³)<br>(Mean ± SEM) | Day 28 Tumor<br>Volume (mm³)<br>(Mean ± SEM) |
|-------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Control (Saline)        | ~350 ± 40                                    | ~800 ± 90                                    | ~1500 ± 180                                  |
| Anti-VEGFR2<br>Antibody | ~250 ± 30                                    | ~550 ± 60                                    | ~1000 ± 120                                  |
| ValloVax™               | ~150 ± 20                                    | ~250 ± 35                                    | ~400 ± 50                                    |

SEM: Standard Error of the Mean

# Experimental Protocols General Experimental Workflow

The general workflow for assessing the in vivo efficacy of ValloVax™ in preclinical models is outlined below.





Click to download full resolution via product page

Caption: General Preclinical Experimental Workflow.

## **Detailed Methodologies**



#### 1. Cell Lines and Animal Models:

- GL261 Glioma: GL261 murine glioma cells were cultured in appropriate media. C57BL/6 mice were used as the syngeneic host.
- CT-26 Colon Carcinoma: CT-26 murine colon carcinoma cells were cultured. BALB/c mice served as the syngeneic host.

#### 2. Tumor Inoculation:

- A suspension of tumor cells (typically 1 x 10 $^6$  cells in 100  $\mu$ L of saline) was injected subcutaneously into the flank of the mice.
- 3. ValloVax™ Preparation and Administration:
- ValloVax™ is prepared from allogeneic placental endothelial cells treated with a specific concentration of IFN-y for a defined period to enhance immunogenicity.
- The vaccine, containing a specified number of cells (e.g., 1 x 10<sup>6</sup> cells), was administered subcutaneously at a site distant from the tumor inoculation, typically on a weekly schedule starting from the day of tumor inoculation.
- 4. Control and Comparator Groups:
- Control Group: Received injections of sterile saline following the same schedule as the ValloVax™ group.
- Comparator Group (Anti-VEGFR2): Received intraperitoneal injections of a neutralizing monoclonal antibody against mouse VEGFR2 at a specified dosage and schedule.
- 5. Tumor Growth Measurement and Data Analysis:
- Tumor dimensions were measured two to three times per week using calipers.
- Tumor volume was calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Data were expressed as mean tumor volume ± standard error of the mean (SEM).



 Statistical significance between groups was determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

## **Comparison with Other Anti-Angiogenic Therapies**

ValloVax™'s polyvalent approach of targeting multiple tumor endothelial antigens contrasts with many existing anti-angiogenic therapies that target a single molecule, such as VEGF or its receptors.

| Therapy Type                         | Target                                 | Examples                           | Potential<br>Advantages of<br>ValloVax™                                                                                         |
|--------------------------------------|----------------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Monoclonal Antibodies                | VEGF-A                                 | Bevacizumab                        | Broader anti- angiogenic immune response, potentially overcoming resistance mechanisms associated with single-target therapies. |
| Tyrosine Kinase<br>Inhibitors (TKIs) | VEGFRs, PDGFRs, etc.                   | Sunitinib, Sorafenib,<br>Pazopanib | Induction of an active and durable immune response, potentially leading to long-term tumor control.                             |
| ValloVax™                            | Multiple Tumor<br>Endothelial Antigens | N/A                                | Polyvalent targeting, active immunotherapy.                                                                                     |

## Conclusion

The preclinical data available for ValloVax™ (**BATU**) demonstrates its potential as a novel antiangiogenic cancer immunotherapy. Its efficacy in multiple, histologically distinct tumor models, including a demonstrated superiority over a VEGFR2 inhibitor in a colon cancer model, highlights the promise of its multi-antigen targeting approach. The induction of a durable immune response against the tumor vasculature represents a significant potential advantage



over passive immunotherapies or small molecule inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.

 To cite this document: BenchChem. [ValloVax™ (BATU): A Comparative Analysis of Efficacy in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605917#batu-efficacy-in-different-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com